(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule featuring a combination of pyridine, piperidine, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloropyridine, piperidine, and 2,5-dichlorobenzoyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. It could be explored for its pharmacological properties, including anti-inflammatory or antimicrobial activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and pyridine rings suggests potential binding to neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)piperidin-1-yl)(2,5-dichlorophenyl)methanone: Similar structure but with a different substitution pattern on the aromatic ring.
(4-(3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone: Similar but with a different position of the chlorine atom on the pyridine ring.
Uniqueness
The unique combination of the 3-chloropyridin-4-yloxy group with the piperidin-1-yl and 2,5-dichlorophenyl groups gives this compound distinct chemical properties, such as specific reactivity patterns and potential biological activities, setting it apart from similar compounds.
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-11-1-2-14(19)13(9-11)17(23)22-7-4-12(5-8-22)24-16-3-6-21-10-15(16)20/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIEVYOJOMSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.